![molecular formula C19H18N4O2 B12590379 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione CAS No. 647376-39-4](/img/structure/B12590379.png)
1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione involves multiple steps. One common synthetic route includes the reaction of 6-aminoquinazoline with an appropriate ethylating agent to form an intermediate, which is then coupled with a phenylpropane-1,2-dione derivative under specific reaction conditions
Análisis De Reacciones Químicas
1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione can be compared with other similar compounds, such as:
6-Aminoquinazoline derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Phenylpropane-1,2-dione derivatives: These compounds have a similar dione moiety and may undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Propiedades
Número CAS |
647376-39-4 |
|---|---|
Fórmula molecular |
C19H18N4O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-[4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]phenyl]propane-1,2-dione |
InChI |
InChI=1S/C19H18N4O2/c1-12(24)18(25)14-4-2-13(3-5-14)8-9-21-19-16-10-15(20)6-7-17(16)22-11-23-19/h2-7,10-11H,8-9,20H2,1H3,(H,21,22,23) |
Clave InChI |
VJEZXIYDWNUBOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


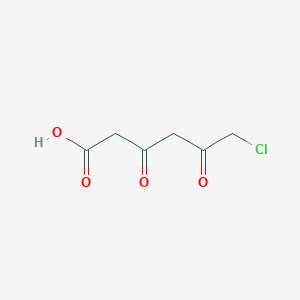
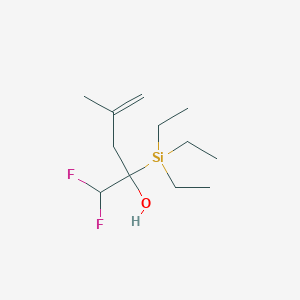
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)

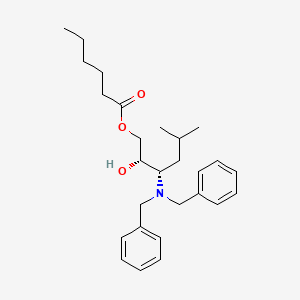
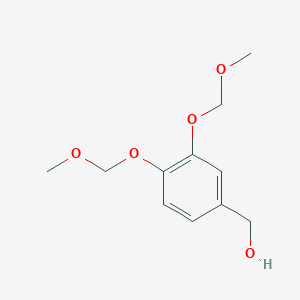
![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)
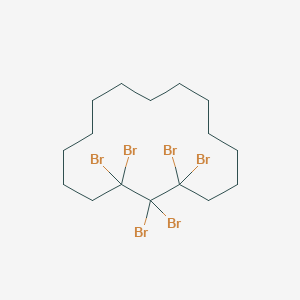
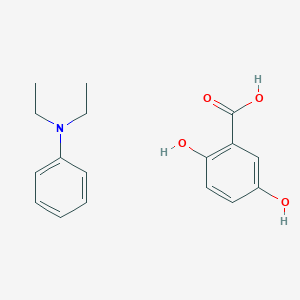
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
![1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one](/img/structure/B12590355.png)
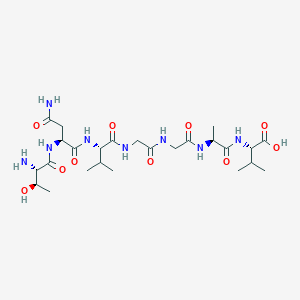
![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
![Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12590386.png)
